molecular formula C28H32O16 B009759 Rhamnetin-3-O-neohesperidoside CAS No. 101330-77-2

Rhamnetin-3-O-neohesperidoside

Cat. No.: B009759
CAS No.: 101330-77-2
M. Wt: 624.5 g/mol
InChI Key: BDQAVVLZKLFTIK-KCYUVNIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sunitinib malate is a small-molecule multi-targeted receptor tyrosine kinase inhibitor. It is primarily used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. This compound is known for its ability to inhibit cellular signaling by targeting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors .

Preparation Methods

The synthesis of sunitinib malate involves several key steps. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine. The optimal conditions for each reaction step include cyclization, hydrolysis, decarboxylation, formylation, and condensation. The overall yield of sunitinib and its salt using the optimal synthesis process is approximately 67.3% and 40.0%, respectively . Industrial production methods often involve condensing an indole intermediate with a formyl amide intermediate, using solvents like methyl isobutyl ketone .

Chemical Reactions Analysis

Sunitinib malate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent. The major products formed from these reactions include 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives .

Properties

101330-77-2

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1

InChI Key

BDQAVVLZKLFTIK-KCYUVNIVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

101330-77-2

synonyms

hamnetin-3-O-neohesperidoside
rhamnetin-O(3)-neohesperidoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Rhamnetin-3-O-neohesperidoside
Reactant of Route 2
Rhamnetin-3-O-neohesperidoside
Reactant of Route 3
Rhamnetin-3-O-neohesperidoside
Reactant of Route 4
Rhamnetin-3-O-neohesperidoside
Reactant of Route 5
Rhamnetin-3-O-neohesperidoside
Reactant of Route 6
Rhamnetin-3-O-neohesperidoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.